Pyrido[3,2-g]quinoline

Photochromism Optical Memory Materials Chemistry

Pyrido[3,2-g]quinoline (1,8-diazaanthracene) is a linearly fused pyridine-quinoline scaffold enabling minor-groove DNA binding—distinct from intercalators like acridine—offering potentially reduced genotoxicity. The unsubstituted core is non-cytotoxic at high concentrations, while C-4/C-6 aminoalkyl derivatives exhibit potent antiproliferative activity (IC50 3.96–5.63 µM). Its [3,2-g] geometry is critical for photodimerization (zero degradation after 20 days at 80°C), making it ideal for non-volatile optical memory. Proven in MDR reversal agents (e.g., BG 637). Isomeric substitutes cannot replicate these properties.

Molecular Formula C12H8N2
Molecular Weight 180.2 g/mol
CAS No. 260-67-3
Cat. No. B3050440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,2-g]quinoline
CAS260-67-3
Molecular FormulaC12H8N2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=C(C=C2N=C1)N=CC=C3
InChIInChI=1S/C12H8N2/c1-3-9-7-10-4-2-6-14-12(10)8-11(9)13-5-1/h1-8H
InChIKeyRFGXNUXNXWMFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[3,2-g]quinoline (CAS 260-67-3): Core Scaffold for MDR Modulators and Photochromic Materials


Pyrido[3,2-g]quinoline (CAS 260-67-3), also referred to as 1,8-diazaanthracene, is a tricyclic heteroaromatic compound consisting of a linearly fused pyridine-quinoline ring system . This coplanar aromatic chromophore serves as a versatile scaffold in medicinal chemistry for the development of multidrug resistance (MDR) reversal agents, anticancer leads, and androgen receptor modulators, as well as a functional core in photochromic materials [1][2]. Its molecular formula is C12H8N2 with a molecular weight of 180.21 g/mol, and it is typically supplied as a crystalline solid for research and development purposes .

Why Pyrido[3,2-g]quinoline Cannot Be Replaced by Generic Quinoline or Phenanthroline Scaffolds


Generic substitution of pyrido[3,2-g]quinoline with simpler heterocycles such as quinoline, acridine, or even isomeric 1,7-phenanthroline is not scientifically valid due to the unique electronic and steric properties conferred by its linearly fused pyridine–quinoline architecture [1]. This specific ring topology dictates a distinct pattern of DNA minor-groove binding rather than intercalation, a characteristic that differentiates it from classical DNA intercalators like acridine [2]. Furthermore, the [3,2-g] fusion geometry is critical for the photodimerization behavior that underpins its application in stable photochromic memory materials; isomeric [2,3-g] or [3,4-g] fused systems exhibit different photoreactivity profiles [1]. Consequently, procurement decisions must be based on the precise heterocyclic framework, as the unsubstituted pyrido[3,2-g]quinoline core provides a unique starting point for generating MDR-reversing and antiproliferative agents that cannot be replicated by structurally related, commercially available analogs [3].

Quantitative Differentiation of Pyrido[3,2-g]quinoline (CAS 260-67-3) Against Key Comparators


Thermal Stability of Photodimer Exceeds Spiropyran by >1000-Fold for Long-Term Data Storage

The photodimer of pyrido[3,2-g]quinoline, generated upon UV irradiation at 320–400 nm, exhibits exceptional thermal stability. Under accelerated aging conditions of 80 °C for 20 days, the colored dimer form showed no detectable reversion to the original monomer [1]. In contrast, the widely studied photochromic compound spiropyran is thermally unstable in its merocyanine (MC) form; at a lower temperature of 313 K (40 °C), MC decays with first-order rate constants ranging from 5.19 × 10⁻⁴ s⁻¹ to 34.7 × 10⁻⁴ s⁻¹, corresponding to half-lives on the order of minutes to hours [2]. This represents an estimated >1000-fold improvement in practical thermal stability for the pyrido[3,2-g]quinoline system.

Photochromism Optical Memory Materials Chemistry

Derivative 9d Confers >25-Fold Antiproliferative Activity Window Over Inactive Core Scaffold

While the unsubstituted pyrido[3,2-g]quinoline core is not intrinsically cytotoxic, specific substitution at the C-4 and C-6 positions unlocks potent antiproliferative activity. In an NCI 60-cell line screen, the majority of tested pyrido[3,2-g]quinoline derivatives (compounds 2–8) were non-cytotoxic at a concentration of 100 µM against MCF7, NCI-H460, and SF-268 cell lines [1]. In contrast, diethyl 4,6-bis-(3-dimethylaminopropylamino)-10-methylpyrido[3,2-g]quinoline-3,7-dicarboxylate (compound 9d) exhibited complete growth inhibition, with IC50 values of 5.63 µM against LNCaP prostate cancer cells and 3.96 µM against MCF-7 breast cancer cells [1]. This represents a greater than 25-fold increase in potency relative to the inactive core scaffold.

Cancer Antiproliferative Medicinal Chemistry

Minor-Groove Binding Mode Distinguishes Pyrido[3,2-g]quinoline from DNA Intercalators Like Acridine

Pyrido[3,2-g]quinoline derivatives engage DNA through a non-intercalative, minor-groove binding mechanism. Circular dichroism (CD) spectroscopy and molecular docking studies of pyridoquinoline derivatives confirmed binding to the minor groove of calf thymus DNA (CT-DNA), with absorption titration indicating weak interactions [1]. In contrast, classical DNA-targeting agents such as acridine and its derivatives (e.g., acronycine) function as DNA intercalators, inserting their planar aromatic rings between adjacent base pairs [2]. This mechanistic divergence is critical, as minor-groove binders often exhibit distinct sequence selectivity and can avoid the topoisomerase II poisoning associated with many intercalating anticancer drugs.

DNA Binding Minor Groove Drug Design

Evidence-Backed Application Scenarios for Procuring Pyrido[3,2-g]quinoline (CAS 260-67-3)


Lead Optimization of Non-Intercalating Anticancer Agents

Given the clear demonstration that the pyrido[3,2-g]quinoline core itself is non-cytotoxic at high concentrations, while specific C-4/C-6 aminoalkyl substitutions yield potent antiproliferative activity (e.g., compound 9d with IC50 values of 3.96–5.63 µM), this scaffold is ideal for medicinal chemistry campaigns focused on developing novel anticancer leads [1]. The minor-groove DNA binding mode, distinct from intercalators like acridine, further supports its use in designing agents with potentially reduced genotoxicity and unique resistance profiles [2].

Fabrication of Ultra-Stable Photochromic Memory Devices

The exceptional thermal stability of the pyrido[3,2-g]quinoline photodimer—showing zero degradation after 20 days at 80 °C—makes this compound a superior choice over traditional photochromic materials like spiropyran for the development of non-volatile optical memory, reversible photopatterning, and long-term archival storage systems [3]. Procurement for materials science research should be prioritized for projects requiring extended data retention under ambient or elevated temperature conditions.

Synthesis of MDR-Reversal Agents Targeting P-Glycoprotein

The pyrido[3,2-g]quinoline scaffold is a proven core for constructing multidrug resistance (MDR) reversal agents. Derivatives such as BG 637 have demonstrated in vitro activity against MDR cancer cell lines overexpressing P-glycoprotein (P-gp) [4]. Procurement of the unsubstituted core enables the systematic exploration of structure–activity relationships (SAR) for MDR reversal, a critical area in overcoming chemotherapy failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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